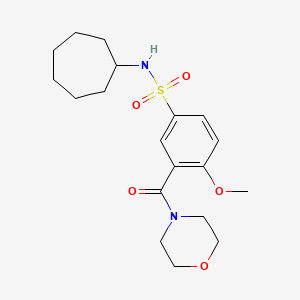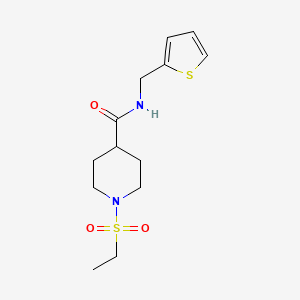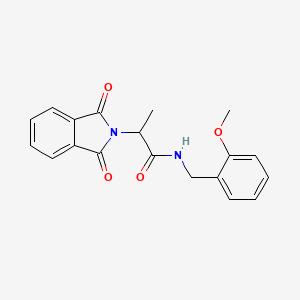![molecular formula C20H21FN2O2 B4424174 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FPEP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FPEP is a member of the pyrrolidinecarboxamide family of compounds and has been shown to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to interact with the GABA-A receptor, which is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By modulating the activity of the GABA-A receptor, this compound is able to increase the inhibitory activity of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and antiepileptic properties. This compound has also been shown to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent and selective activity. This compound has been shown to exhibit high selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further explore its potential applications in the field of medicinal chemistry, particularly in the treatment of inflammatory and pain-related disorders. Another potential direction is to investigate its potential applications in the treatment of anxiety disorders, as well as its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
Aplicaciones Científicas De Investigación
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. This compound has also been shown to exhibit anticonvulsant and antiepileptic properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-4-2-3-5-18(14)22-20(25)16-12-19(24)23(13-16)11-10-15-6-8-17(21)9-7-15/h2-9,16H,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIDQJGDUDVSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4424099.png)

![N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4424120.png)
![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)


![1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)
![3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4424184.png)
